

A Technical Guide to the Physicochemical Properties of 4-Bromo-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

Cat. No.: B145978

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physical properties, specifically the melting and boiling points, of **4-Bromo-2-methylaniline** (CAS 583-75-5). It includes a compilation of reported values and outlines the standard experimental protocols for their determination. This guide is intended to serve as a technical resource for laboratory professionals engaged in chemical synthesis and analysis, particularly within the pharmaceutical and agrochemical industries where this compound is a key intermediate.[1][2][3]

Core Physical Properties

4-Bromo-2-methylaniline, also known as 2-Amino-5-bromotoluene or 4-Bromo-o-toluidine, is an aromatic amine derivative with the molecular formula C₇H₈BrN.[1] It typically appears as a white to off-white or light-red crystalline solid.[1] Understanding its melting and boiling points is crucial for its purification, handling, and application in various synthetic processes.[1][4]

Data Presentation

The following table summarizes the reported melting and boiling points for **4-Bromo-2-methylaniline** from various chemical suppliers and databases. The slight variations in the melting point range can be attributed to differences in sample purity and the specific methodology used for determination.

Physical Property	Reported Value (°C)	Source(s)
Melting Point	53 - 59	[1]
56 - 60	[5]	
57 - 59	[6]	
57 - 61	[7]	
60		
Boiling Point	240	[1] [5] [8] [9]
242.6	[10]	

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound due to its accuracy and the small sample size required.[\[11\]](#) Pure crystalline solids exhibit a sharp melting point range of 1-2°C, whereas impurities tend to depress the melting point and broaden the range.[\[12\]](#)[\[13\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital apparatus)[\[12\]](#)[\[13\]](#)
- Glass capillary tubes (sealed at one end)[\[14\]](#)
- Thermometer
- Mortar and pestle (optional, for pulverizing sample)

Procedure:

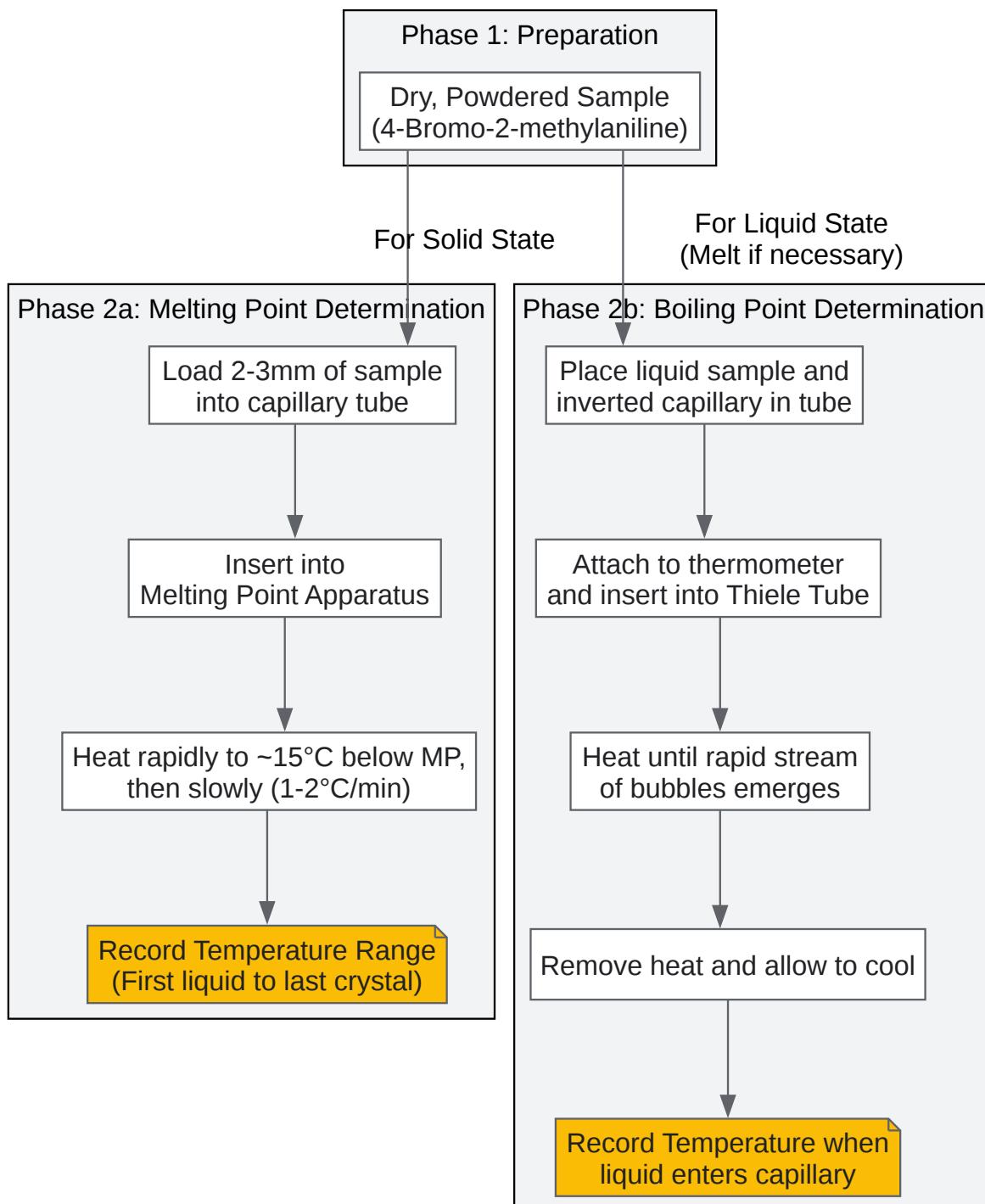
- Sample Preparation: Ensure the **4-Bromo-2-methylaniline** sample is completely dry and finely powdered.[11][14] Introduce a small amount of the sample into the open end of a capillary tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[12][14] The packed sample height should be approximately 2-3 mm.[14]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]
- Heating: Heat the sample rapidly to a temperature about 15°C below the expected melting point.[14] Then, decrease the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[13][14]
- Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[13]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[15][16] The Thiele tube method is a convenient micro-scale technique for this determination.

Apparatus:

- Thiele tube[17]
- Heat-resistant oil (e.g., mineral oil)[17]
- Small test tube or Durham tube[17]
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source


- Rubber band or thread

Procedure:

- Sample Preparation: Add approximately 0.5 mL of **4-Bromo-2-methylaniline** (in its liquid state) to a small test tube.
- Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[16][17]
- Capillary Insertion: Place a capillary tube (sealed end up) into the liquid in the test tube.[17]
- Heating: Insert the assembly into a Thiele tube containing heating oil, ensuring the sample is below the oil level and the open arm of the Thiele tube is not pointing towards anyone.[16][17]
- Observation: Gently heat the side arm of the Thiele tube.[16] As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[16][17]
- Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[16]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the physical properties discussed.

[Click to download full resolution via product page](#)

Caption: Workflow for determining melting and boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. echemi.com [echemi.com]
- 4. nbino.com [nbino.com]
- 5. 4-Bromo-2-methylaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]
- 7. 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. bocsci.com [bocsci.com]
- 9. 4-Bromo-2-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 10. Page loading... [guidechem.com]
- 11. westlab.com [westlab.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Bromo-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145978#4-bromo-2-methylaniline-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com